molecular formula C13H7Cl4N3O2 B5385902 1-(4-CHLOROPHENYL)-3-(2,4,6-TRICHLOROPYRIDINE-3-CARBONYL)UREA

1-(4-CHLOROPHENYL)-3-(2,4,6-TRICHLOROPYRIDINE-3-CARBONYL)UREA

Cat. No.: B5385902
M. Wt: 379.0 g/mol
InChI Key: PEYVWYFUOHCSCG-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-3-(2,4,6-TRICHLOROPYRIDINE-3-CARBONYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-3-(2,4,6-TRICHLOROPYRIDINE-3-CARBONYL)UREA typically involves the reaction of 4-chloroaniline with 2,4,6-trichloropyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-3-(2,4,6-TRICHLOROPYRIDINE-3-CARBONYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-3-(2,4,6-TRICHLOROPYRIDINE-3-CARBONYL)UREA involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(2,4-dichloropyridine-3-carbonyl)urea
  • 1-(4-Chlorophenyl)-3-(2,6-dichloropyridine-3-carbonyl)urea

Uniqueness

1-(4-CHLOROPHENYL)-3-(2,4,6-TRICHLOROPYRIDINE-3-CARBONYL)UREA is unique due to the presence of multiple chloro groups, which can influence its reactivity and biological activity. The specific arrangement of these groups can lead to distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

2,4,6-trichloro-N-[(4-chlorophenyl)carbamoyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl4N3O2/c14-6-1-3-7(4-2-6)18-13(22)20-12(21)10-8(15)5-9(16)19-11(10)17/h1-5H,(H2,18,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYVWYFUOHCSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC(=O)C2=C(N=C(C=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl4N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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